5-Bromo-2-cyclopropyl-4-oxazolecarbonitrile
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Overview
Description
5-Bromo-2-cyclopropyl-4-oxazolecarbonitrile is a heterocyclic compound that features a bromine atom, a cyclopropyl group, and a nitrile group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclopropyl-4-oxazolecarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyclopropyl-4-oxazolecarbonitrile with bromine in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyclopropyl-4-oxazolecarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-2-cyclopropyl-4-oxazolecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and as a potential ligand in biochemical assays.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclopropyl-4-oxazolecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-4-oxazolecarbonitrile
- 5-Bromo-2-propoxybenzonitrile
- 2-Oxazolecarbonitrile, 5-bromo-4-(1-methylethyl)
Uniqueness
5-Bromo-2-cyclopropyl-4-oxazolecarbonitrile is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C7H5BrN2O |
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Molecular Weight |
213.03 g/mol |
IUPAC Name |
5-bromo-2-cyclopropyl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C7H5BrN2O/c8-6-5(3-9)10-7(11-6)4-1-2-4/h4H,1-2H2 |
InChI Key |
LPTCXXPZOCPCOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=C(O2)Br)C#N |
Origin of Product |
United States |
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